molecular formula C27H28N4O5 B10881726 N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide

N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide

Cat. No.: B10881726
M. Wt: 488.5 g/mol
InChI Key: HUYIUYYFLYDAOZ-UHFFFAOYSA-N
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Description

N-{1-[(2-benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide, also known by its chemical formula C24H22N4O5, is a synthetic organic compound. Its structure features a benzamide core with two distinct substituents: a benzoylhydrazino group and a methoxybenzoyl group. Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2-benzoylhydrazine with 2-methylpropionic acid chloride, followed by coupling with 4-methoxybenzoyl chloride. The reaction proceeds under specific conditions, typically using a base or acid catalyst.

Industrial Production:: While not widely produced industrially, laboratories can synthesize N-{1-[(2-benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide for research purposes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The benzoylhydrazino group may undergo oxidation reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl groups is possible.

Common Reagents and Conditions::

    Base-Catalyzed Condensation: Used during synthesis.

    Acid Hydrolysis: To cleave ester bonds.

    Reduction Agents: For carbonyl reduction.

Major Products:: The primary product is the target compound itself, N-{1-[(2-benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for interactions with biological macromolecules.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

While N-{1-[(2-benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide is relatively unique, similar compounds include other benzamides and hydrazides.

Properties

Molecular Formula

C27H28N4O5

Molecular Weight

488.5 g/mol

IUPAC Name

N-[1-(2-benzoylhydrazinyl)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C27H28N4O5/c1-17(2)23(27(35)31-30-25(33)18-9-5-4-6-10-18)29-26(34)21-11-7-8-12-22(21)28-24(32)19-13-15-20(36-3)16-14-19/h4-17,23H,1-3H3,(H,28,32)(H,29,34)(H,30,33)(H,31,35)

InChI Key

HUYIUYYFLYDAOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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